乙基 8-甲基-4-(1-吡咯啉基)-3-喹啉羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

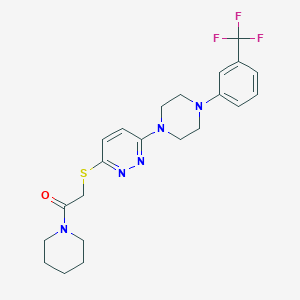

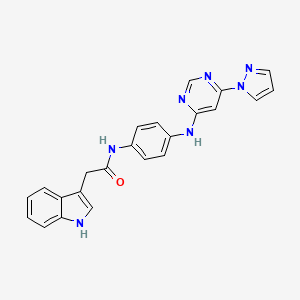

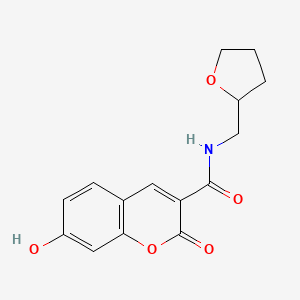

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a compound that has been studied for its chemical properties and potential applications in various fields, including medicinal chemistry. While detailed information specific to this compound is limited, research on related quinoline derivatives provides insights into their synthesis, structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Gould-Jacobs reaction, starting from appropriately substituted aniline compounds. For example, the synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids with various substituents on the pyridine ring has been described, showcasing the diversity of quinoline synthesis methods (Carabateas et al., 1984).

Molecular Structure Analysis

X-ray crystallography provides accurate molecular parameters for quinoline derivatives, offering insights into their three-dimensional structures. For instance, the crystal structure analysis of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate revealed detailed molecular parameters, aiding in the understanding of the structural aspects of these compounds (Caira et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. For example, the synthesis and evaluation of 1-substituted quinolone analogues demonstrated correlations between DNA gyrase inhibition and antibacterial potency, highlighting the significance of quinoline derivatives in medicinal chemistry (Domagala et al., 1988).

科学研究应用

抗菌活性

乙基8-甲基-4-(1-吡咯烷基)-3-喹啉羧酸酯及其衍生物显示出显著的抗菌活性。例如,Domagala等人(1988)合成了一系列喹啉羧酸,展示了强大的抗菌效力和DNA-酶抑制作用,这对细菌的生长和复制至关重要(Domagala et al., 1988)。同样,Corelli等人(1984)报道了一种新的萘啶酸类似物的合成,具有广泛的抗菌活性,显示出比一些现有抗菌剂更高的功效(Corelli et al., 1984)。

抗哮喘特性

这种化合物在哮喘的治疗应用中具有潜在的应用价值。Paris等人(1995)合成了吡咯喹啉衍生物,展示了对组织胺、血小板活化因子(PAF)和白三烯的体内外活性,这些在哮喘病理生理学中很重要(Paris et al., 1995)。

液晶显示器应用

乙基8-甲基-4-(1-吡咯烷基)-3-喹啉羧酸酯衍生物也被用于液晶显示器。Bojinov和Grabchev(2003)合成了荧光乙基蒽喹啉羧酸酯,由于其在向列型液晶中的优异取向参数,显示出在液晶显示器中的高潜力(Bojinov & Grabchev, 2003)。

神经保护作用

此外,这种化合物显示出对钙超载和自由基的神经保护作用。Marco-Contelles等人(2006)发现某些衍生物抑制乙酰胆碱酯酶,减轻钙触发的信号,并提供神经保护(Marco-Contelles et al., 2006)。

属性

IUPAC Name |

ethyl 8-methyl-4-pyrrolidin-1-ylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-11-18-15-12(2)7-6-8-13(15)16(14)19-9-4-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDWESYMZXRANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)

![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)